5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene
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Overview
Description
5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is a chemical compound with the molecular formula C6H2BrClF2 . It is also known by other names such as 5-Brom-1-chlor-2,3-difluorbenzol in German, 5-Bromo-1-chloro-2,3-difluorobenzene in English, and 5-Bromo-1-chloro-2,3-difluorobenzène in French .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and difluoromethyl substituents . The average mass of the molecule is 227.434 Da and the monoisotopic mass is 225.899643 Da .Scientific Research Applications
Electrochemical Fluorination of Aromatic Compounds
A study by Horio et al. (1996) investigates the electrochemical fluorination of halobenzenes, including mechanisms that may be relevant to compounds structurally related to 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene. The research highlights the formation mechanisms of fluorinated compounds and the impact of various reaction conditions on product yields, which is critical for understanding the electrochemical behaviors of halogenated aromatics in synthesis applications (Horio et al., 1996).
Synthetic Routes to Dibromobenzenes
Diemer et al. (2011) discuss efficient methods for synthesizing 1,2-Dibromobenzenes, serving as valuable precursors for various organic transformations. This study provides insight into regioselective bromination and halogen/metal permutations, essential for constructing complex molecular architectures from halogenated benzene derivatives (Diemer et al., 2011).
Halobenzenes in Polymer Synthesis
The work by Uhrich et al. (1992) on the one-pot synthesis of hyperbranched polyethers from 5-(Bromomethyl)-1,3-dihydroxybenzene showcases the potential of halobenzenes in polymer science. It underlines the versatility of halogenated compounds in creating materials with diverse functionalities through polymerization and subsequent modifications (Uhrich et al., 1992).
Halobenzene Reactions with Methanol
Marcus et al. (2004) investigated the reactions of various halobenzenes, including the methylation processes and their implications for methanol-to-olefin catalysis. This research is particularly relevant for understanding the catalytic activities and reaction pathways of halogenated aromatics in the presence of methanol, offering insights into their potential industrial applications (Marcus et al., 2004).
Safety and Hazards
The safety data sheet for 5-Bromo-1-chloro-2,3-difluorobenzene suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Properties
IUPAC Name |
5-bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDKTHQTOIIHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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